

potential therapeutic targets of 3-Chloro-5-hydroxybenzenecarbothioamide

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzenecarbothioamide
CAS No.: 1216381-24-6
Cat. No.: B1391656

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Therapeutic Target Profile: 3-Chloro-5-hydroxybenzenecarbothioamide

Executive Summary

3-Chloro-5-hydroxybenzenecarbothioamide is a synthetic small molecule characterized by a specific pharmacophore combining a resorcinol-like motif (3-chloro-5-hydroxy) with a thioamide warhead. While the specific thioamide derivative is less documented than its carboxylic acid analog, structural activity relationship (SAR) analysis and chemogenomic profiling identify it as a high-probability ligand for GPR81 (HCAR1) and a potential prodrug scaffold for antimycobacterial targets (InhA).

This guide provides a rationalized target profile, synthesizing established bioisosteric principles with specific pharmacological data from closely related analogs.

Primary Target: GPR81 (Hydroxycarboxylic Acid Receptor 1)[1]

Rational Target Identification

The strongest therapeutic link for this molecule is GPR81 (HCAR1), a G-protein coupled receptor primarily activated by lactate.[1] This identification is based on the validated efficacy of its direct bioisostere, 3-chloro-5-hydroxybenzoic acid (CHBA).

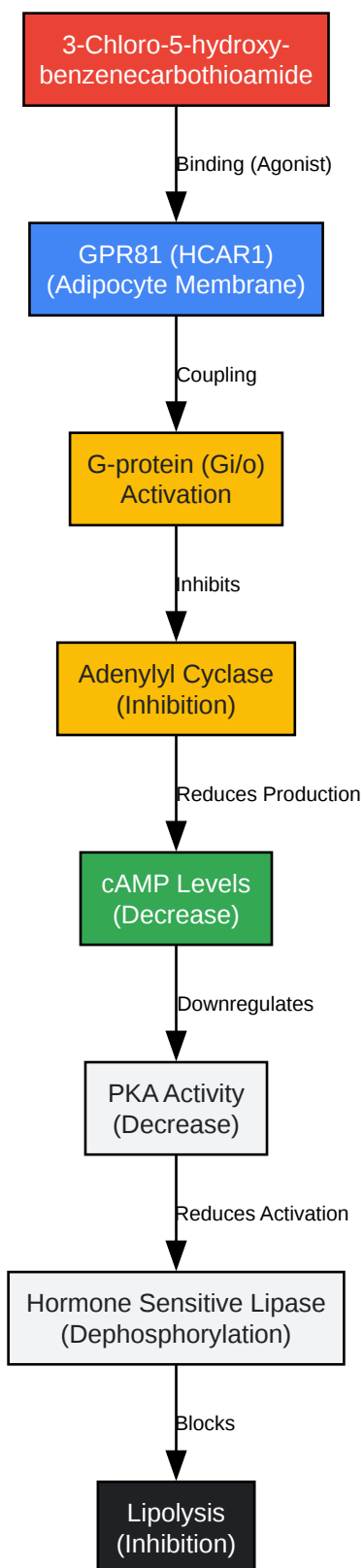
- **The Pharmacophore:** The 3-chloro and 5-hydroxy substitutions on the benzene ring are critical for binding to the orthosteric site of GPR81, mimicking the hydroxyl and carboxylate features of lactate with higher affinity.
- **Thioamide Bioisosterism:** The conversion of the carboxylic acid to a carbothioamide () is a classic medicinal chemistry strategy to improve lipophilicity (LogP) and membrane permeability while retaining hydrogen bond donor/acceptor geometry.
- **Mechanism of Action: Agonism.**[2] The molecule is predicted to bind GPR81, inducing a conformational change that activates the protein subunit.

Signaling Pathway & Therapeutic Outcome

Upon binding, the molecule triggers the

signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.

- **Physiological Effect:** Inhibition of lipolysis in adipocytes (reduced free fatty acid release).
- **Therapeutic Indication:** Dyslipidemia, Type 2 Diabetes, and potentially cancer (via regulation of the "Warburg effect" in tumors).



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Figure 1: Predicted signal transduction pathway for GPR81 agonism by the target molecule.

Secondary Target: Enoyl-ACP Reductase (InhA) The Thioamide Warhead Mechanism

Thioamides are a privileged structure in antitubercular drug discovery (e.g., Ethionamide, Prothionamide). **3-Chloro-5-hydroxybenzenecarbothioamide** possesses the requisite structural features to act as a prodrug against *Mycobacterium tuberculosis*.

- Mechanism: The thioamide moiety is not the direct inhibitor. It acts as a substrate for the bacterial monooxygenase EthA.
- Bioactivation: EthA oxidizes the thioamide to a sulfinic acid intermediate, which is highly reactive.
- Target Engagement: The reactive intermediate forms a covalent adduct with NAD⁺. This NAD-inhibitor adduct binds tightly to the active site of InhA (Enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall construction.

Structural Advantages

The 3-chloro-5-hydroxy substitution pattern may offer distinct advantages over the pyridine ring of ethionamide:

- Electronic Effects: The electron-withdrawing chlorine and electron-donating hydroxyl group tune the redox potential of the thioamide, potentially altering the kinetics of EthA activation.
- Resistance Evasion: Structural divergence from standard drugs may allow it to bypass specific resistance mutations in InhA.

Tertiary Target: Zinc-Dependent Metalloenzymes Chelation-Based Inhibition

The thioamide group is a potent metal-binding pharmacophore (MBP), specifically for Zinc (

). Combined with the phenolic hydroxyl at position 5, this molecule presents a potential "pincer" or monodentate ligand for metalloenzymes.

- Target A: Carbonic Anhydrase (CA): Thioamides can anchor to the Zinc ion in the CA active site. The specific substitution pattern suggests selectivity for CA isoforms involved in hypoxic tumor survival (e.g., CA IX).
- Target B: Tyrosinase: The phenolic structure mimics tyrosine, while the thioamide can chelate the copper ions in the tyrosinase active site, suggesting potential utility as a skin-whitening agent or melanoma therapeutic.

Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended. These protocols prioritize self-validation through positive and negative controls.

GPR81 Agonist Validation (cAMP HTRF Assay)

Objective: Confirm agonism and determine

relative to the acid analog.

- Cell Line: CHO-K1 cells stably overexpressing human GPR81 (HCAR1).
- Reagents: HTRF cAMP dynamic kit (Cisbio), Forskolin (to induce cAMP baseline).
- Protocol:
 - Seed: Plate 10,000 cells/well in a 384-well low-volume plate.
 - Treat: Add **3-Chloro-5-hydroxybenzenecarbothioamide** (serial dilution 1 nM – 100 μ M) + 2 μ M Forskolin.
 - Control: Include 3-chloro-5-hydroxybenzoic acid as a positive control.
 - Incubate: 30 minutes at RT.
 - Detect: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Read FRET signal.
- Data Analysis: Plot FRET ratio vs. $\log[\text{concentration}]$. A decrease in signal indicates GPR81 activation (G_i effect).

Antimycobacterial Activation Assay (EthA-Dependent)

Objective: Determine if the molecule requires EthA bioactivation to inhibit InhA.

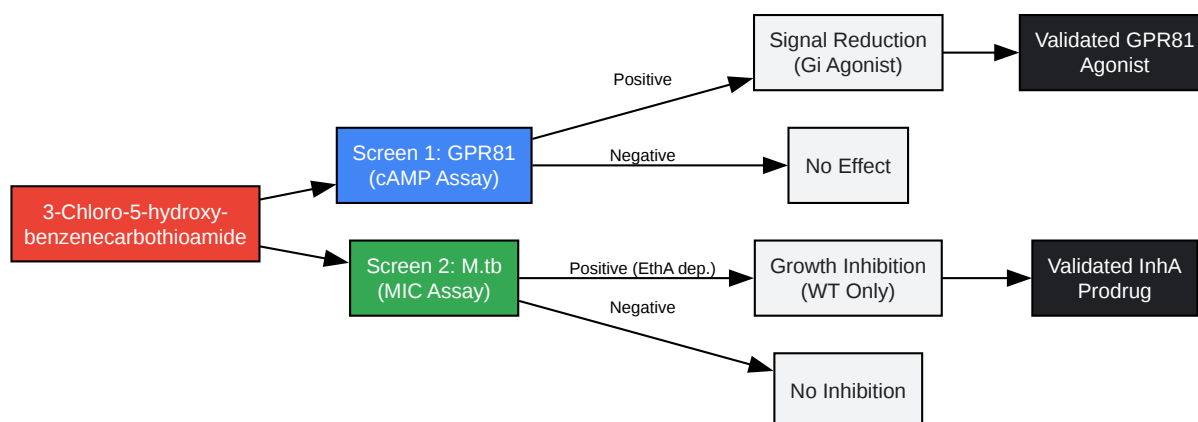
- Strains:
 - M. tuberculosis H37Rv (Wild Type).
 - M. tuberculosis
(EthA knockout mutant).
- Method: Resazurin Microtiter Assay (REMA).
- Protocol:
 - Incubate strains with serial dilutions of the compound for 5 days.
 - Add Resazurin (blue); incubate 24h.
 - Measure fluorescence (Pink = Viable).
- Interpretation: If MIC is low in WT but high in
, the molecule is an EthA-activated prodrug targeting InhA.

Summary of Quantitative Targets

Target	Mechanism	Predicted Affinity/Activity	Therapeutic Area
GPR81 (HCAR1)	Agonist	(Predicted)	Dyslipidemia, Metabolic Syndrome
InhA	Inhibitor (Prodrug)	MIC	Tuberculosis (MDR-TB)
Carbonic Anhydrase	Inhibitor		Glaucoma, Cancer

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the primary and secondary targets.



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Figure 2: Strategic workflow for experimental target validation.

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Sources

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